![molecular formula C8H9N5 B13766597 3-Methylpyrido[3,4-b]pyrazine-5,7-diamine CAS No. 74023-40-8](/img/structure/B13766597.png)
3-Methylpyrido[3,4-b]pyrazine-5,7-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methylpyrido[3,4-b]pyrazine-5,7-diamine typically involves multi-step reactions starting from readily available precursors. One common method includes the cyclization of appropriate pyridine and pyrazine derivatives under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve the desired product with high yield .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure scalability and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
3-Methylpyrido[3,4-b]pyrazine-5,7-diamine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where functional groups are replaced by nucleophiles under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding N-oxides, while reduction can produce amine derivatives .
Scientific Research Applications
3-Methylpyrido[3,4-b]pyrazine-5,7-diamine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential in biological assays, particularly in the study of enzyme inhibition and receptor binding.
Medicine: It is being explored for its potential therapeutic effects, including anticancer and antimicrobial activities.
Industry: The compound’s unique properties make it suitable for use in the development of new materials and chemical sensors
Mechanism of Action
The mechanism of action of 3-Methylpyrido[3,4-b]pyrazine-5,7-diamine involves its interaction with specific molecular targets. It can inhibit certain enzymes or receptors, leading to altered cellular pathways. For instance, it may inhibit kinase activity, affecting signal transduction pathways involved in cell proliferation and survival .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-b]pyridine: Known for its kinase inhibitory activity.
Pyrido[2,3-b]pyrazine: Exhibits similar biological activities but with different structural features.
Pyrrolopyrazine: Another heterocyclic compound with diverse biological activities
Uniqueness
3-Methylpyrido[3,4-b]pyrazine-5,7-diamine stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its ability to interact with a wide range of molecular targets makes it a versatile compound in medicinal chemistry .
Properties
CAS No. |
74023-40-8 |
|---|---|
Molecular Formula |
C8H9N5 |
Molecular Weight |
175.19 g/mol |
IUPAC Name |
3-methylpyrido[3,4-b]pyrazine-5,7-diamine |
InChI |
InChI=1S/C8H9N5/c1-4-3-11-5-2-6(9)13-8(10)7(5)12-4/h2-3H,1H3,(H4,9,10,13) |
InChI Key |
ZQLOTNQYQYLGHR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(N=C(C=C2N=C1)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(3-methylphenyl) 2-[1-(4-chlorobenzoyl)-5-methoxy-2-methylindol-3-yl]acetate](/img/structure/B13766518.png)
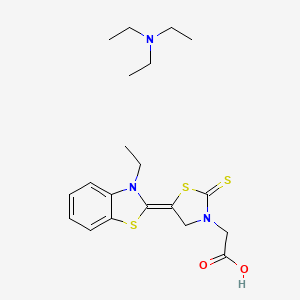
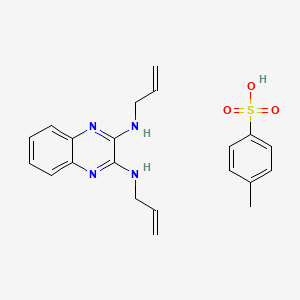
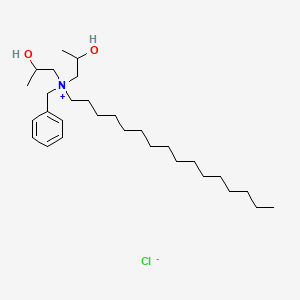
![Pyridinium, 3-carboxy-1-[2-hydroxy-3-[4-(hydroxysulfomethyl)phenoxy]propyl]-, inner salt, monosodium salt](/img/structure/B13766532.png)
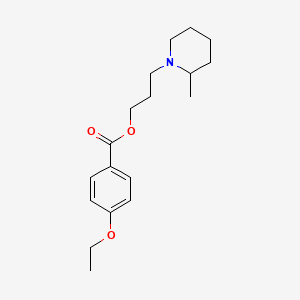

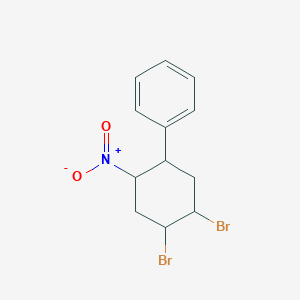
![N-[2-[(4-fluorophenyl)methylamino]-2-oxoethyl]-N-(4-methylcyclohexyl)thiadiazole-4-carboxamide](/img/structure/B13766564.png)
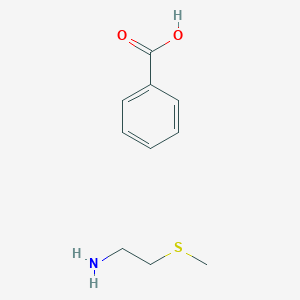

![2-[2-(Dimethylamino)ethyl]-5-methyl-2-(naphthalen-1-yl)hex-4-enenitrile--hydrogen chloride (1/1)](/img/structure/B13766589.png)
![2-[4-(acridin-9-ylamino)phenyl]acetic acid](/img/structure/B13766598.png)

